Ronacaleret, also known by its developmental code SB 751689, is a potent and selective antagonist of the calcium-sensing receptor. This compound is primarily researched for its potential therapeutic applications in conditions such as osteoporosis and other metabolic bone diseases. By inhibiting the calcium-sensing receptor, Ronacaleret stimulates the endogenous secretion of parathyroid hormone, which plays a crucial role in calcium homeostasis and bone metabolism.
The synthesis of Ronacaleret hydrochloride involves several key steps:
Ronacaleret has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C₂₁H₂₃ClF₂N₂O₃, with a molecular weight of approximately 426.87 g/mol. The compound features an indene moiety linked to a difluorophenyl propanoic acid structure, along with amino and hydroxyl substituents that are critical for its interaction with the calcium-sensing receptor.
CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl
BQGSCEAKPBWIDI-VEIFNGETSA-N
.Ronacaleret hydrochloride undergoes various chemical reactions that are essential for its synthesis and modification:
The primary mechanism of action for Ronacaleret involves its antagonistic effect on the calcium-sensing receptor. By inhibiting this receptor, Ronacaleret promotes increased secretion of parathyroid hormone from the parathyroid glands. This elevation in parathyroid hormone levels leads to enhanced bone remodeling processes, ultimately resulting in increased bone mass density. Clinical studies have shown that Ronacaleret significantly increases volumetric bone mass density in postmenopausal women, although it may also induce mild hyperparathyroidism due to prolonged elevations in parathyroid hormone levels compared to other treatments like teriparatide .
Ronacaleret hydrochloride appears as a solid powder with a purity greater than 98%. Its physical properties include:
The chemical properties include its ability to undergo oxidation, reduction, and substitution reactions, making it versatile for further modifications in pharmaceutical applications.
Ronacaleret has been primarily investigated for its potential use in treating osteoporosis by enhancing bone mass density through its action on the calcium-sensing receptor. Clinical trials have demonstrated its effectiveness in increasing volumetric bone mass density comparable to existing treatments like alendronate and teriparatide. Moreover, ongoing research aims to explore its broader applications in metabolic bone diseases where modulation of parathyroid hormone levels can provide therapeutic benefits .
The calcium-sensing receptor (CaSR), a Class C G protein-coupled receptor (GPCR), serves as the body's primary sensor for extracellular ionized calcium (Ca²⁺). Expressed predominantly in parathyroid chief cells and renal tubules, CaSR activation suppresses parathyroid hormone (PTH) secretion and promotes renal calcium excretion, maintaining systemic calcium homeostasis. Structurally, CaSR functions as a homodimer with a large extracellular domain (ECD) containing multiple calcium-binding sites characterized by clusters of acidic amino acids (e.g., Glu²²⁴, Glu²²⁸/²²⁹, Glu³⁹⁸/³⁹⁹). This domain enables cooperative binding of multiple Ca²⁺ ions, creating a steep concentration-response relationship critical for sensing narrow physiological calcium fluctuations (1.1-1.3 mM) [7].
Calcilytics like ronacaleret are negative allosteric modulators (NAMs) that bind within the CaSR's transmembrane domain (TMD). This binding stabilizes an inactive receptor conformation, reducing its sensitivity to extracellular calcium. Mechanistically, this antagonism induces a transient pulse of PTH secretion from the parathyroid glands. The theoretical osteoanabolic potential stems from the well-established bone-forming effects of intermittent PTH exposure, which stimulates osteoblast activity, enhances bone formation markers (e.g., P1NP), and increases bone mineral density (BMD) – effects robustly demonstrated by injectable PTH(1-34) (teriparatide) [2] [7].
Beyond PTH secretion, CaSR is expressed in bone cells (osteoblasts, osteocytes, osteoclasts) and the renal thick ascending limb. CaSR antagonism could thus directly influence bone remodeling and renal calcium handling. Inhibition of renal CaSR reduces urinary calcium excretion, potentially contributing to hypercalcemia – an observed limitation of chronic calcilytic therapy [2] [5].
Table 1: Key Structural and Functional Features of the Calcium-Sensing Receptor (CaSR)
Feature | Description | Functional Significance |
---|---|---|
Class | Class C GPCR | Utilizes Gαq/11 and Gαi/o signaling pathways; forms constitutive homodimers |
Key Binding Domains | Large extracellular Venus Flytrap (VFT) domain; Cysteine-rich domain (CRD); Transmembrane domain (7-TMD) | VFT binds calcium ions cooperatively; TMD is site for allosteric modulators (calcimimetics/calcilytics) |
Primary Tissues | Parathyroid glands, Kidney (cTAL, DCT), Bone (osteoblasts, osteoclasts), Intestine, CNS | Regulates PTH secretion, renal Ca²⁺ reabsorption, bone turnover, intestinal absorption |
Signaling Pathways | Gαq/11-PLC-IP₃: ↑ Intracellular Ca²⁺; Gαq/11-PLC-DAG: ↑ PKC; Gαi/o: ↓ cAMP; β-arrestin: ERK1/2 activation | Modulates PTH secretion, gene expression, cell proliferation, ion transport |
Endogenous Agonists | Extracellular Ca²⁺, Mg²⁺, polyamines, L-amino acids (e.g., phenylalanine, tryptophan) | Cooperativity enables sensitive detection of small Ca²⁺ fluctuations; amino acids act as co-agonists |
Ronacaleret (development codes: SB-751689, SB751689) emerged from a strategic drug discovery initiative aimed at developing an orally bioavailable alternative to injectable PTH analogs. The rationale centered on exploiting the endogenous PTH reservoir via transient pharmacological blockade of parathyroid CaSR. Preclinical studies demonstrated that ronacaleret induced dose-dependent PTH release in rats and humans, accompanied by increases in bone formation markers (e.g., P1NP) within 4 weeks of administration. This profile suggested potential as a bone anabolic agent comparable to recombinant human PTH(1-34) [1] [6] [10].
Clinical development progressed through multiple Phase I and II trials between 2006 and 2015, targeting postmenopausal osteoporosis and fracture healing:
Development was formally discontinued by March 2016. The failure was attributed to induction of chronic mild hyperparathyroidism – characterized by prolonged PTH elevation, hypercalcemia, and increased urinary calcium excretion – rather than the desired transient anabolic PTH pulses [1] [2] [10].
Table 2: Key Clinical Trials of Ronacaleret
Trial Identifier | Phase | Population/Condition | Intervention | Primary Outcome(s) | Status/Result |
---|---|---|---|---|---|
NCT00471237 | II | 569 PMO women with low BMD | Ronacaleret (100,200,300,400 mg QD) vs Teriparatide (20µg SC QD) vs Alendronate (70mg weekly) vs Placebo | Change in spine/hip BMD (DXA) and vBMD (QCT) at 6-12 months | Terminated: Ronacaleret increased trabecular spine vBMD but decreased cortical hip vBMD; inferior BMD gains vs comparators |
NCT00548496 | II | 85 adults with distal radial fracture | Ronacaleret (200mg BID, 400mg QD) vs Placebo | Time to radiographic healing (cortical bridging) | Terminated for futility: No significant difference vs placebo in healing time or clinical outcomes |
NCT00499928 | I | Healthy males and PM women | [¹⁴C]-Ronacaleret | Metabolism and excretion routes | Completed |
NCT00468689 | I | Healthy adults | Ronacaleret supratherapeutic doses | Safety and tolerability | Completed |
NCT00388596 | I | Healthy PM women | Ronacaleret + Atorvastatin/Ketoconazole/Rosuvastatin | Drug-drug interactions | Completed |
Calcilytics are classified based on their chemical structure, pharmacokinetic profiles, and resultant PTH secretory dynamics. Ronacaleret belongs to the arylalkylamine class of calcilytics, characterized by a chiral aminopropanol linker connecting an aryloxy moiety (containing difluorophenyl and propanoic acid) to a lipophilic group (dihydroindenyl) [1] [6]. While sharing the core mechanism of CaSR antagonism, calcilytics exhibit critical distinctions:
Table 3: Comparative Mechanisms of Calcilytics vs. PTH Analogues
Feature | Ronacaleret (Calcilytic) | "Ideal" Short-Acting Calcilytic | Teriparatide (PTH(1-34)) |
---|---|---|---|
Mechanism | Negative allosteric modulator (NAM) of CaSR → ↑ Endogenous PTH | Rapidly dissociating CaSR NAM → ↑ Endogenous PTH | Direct agonist at PTH1 receptor |
PTH Profile | Prolonged elevation (hours), moderate amplitude | Transient spike (<1-2 h), high amplitude | Transient spike (~1h), high amplitude |
Administration | Oral | Oral | Subcutaneous injection |
Bone Effects | Trabecular bone: ↑ Formation (modest); Cortical bone: ↑ Resorption | Hypothetical: Balanced ↑ Formation | Trabecular & Cortical bone: ↑ Formation (strong) |
Calcium Homeostasis | ↑ Serum Ca²⁺ (due to renal CaSR inhibition & bone resorption) | Hypothetical: Minimal effect | Transient mild ↑ Serum Ca²⁺ |
Key Limitation | Induces chronic mild hyperparathyroidism; cortical bone loss | Pharmacokinetic challenge to achieve true pulsatility | Injectable only; cost; potential osteosarcoma risk (rodent) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: